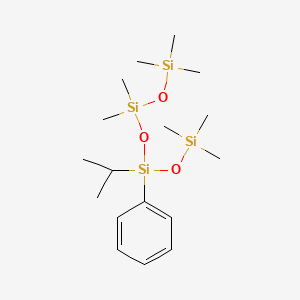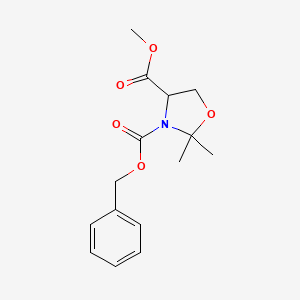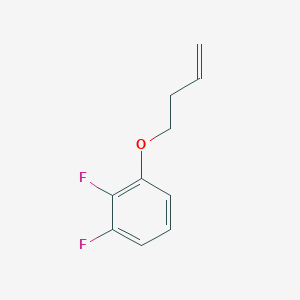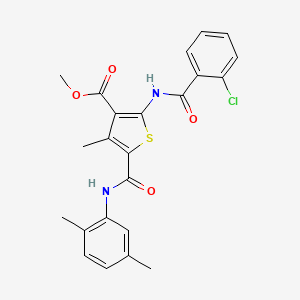
Poly(2-phenylpropyl)methylsiloxane 1000cs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(2-phenylpropyl)methylsiloxane 1000cs is a type of siloxane polymer, also known as silicone. It is characterized by the presence of phenyl and propyl groups in its molecular structure, which contribute to its unique properties. This compound is known for its high viscosity, with a viscosity rating of 1000 centistokes (cSt), indicating its thick and less fluid nature .
Métodos De Preparación
The synthesis of Poly(2-phenylpropyl)methylsiloxane 1000cs involves the polymerization of siloxane monomers. The process typically includes the following steps:
Análisis De Reacciones Químicas
Poly(2-phenylpropyl)methylsiloxane 1000cs can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of silanol groups.
Reduction: Reduction reactions can break down the polymer into smaller fragments.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Poly(2-phenylpropyl)methylsiloxane 1000cs has a wide range of applications in scientific research, including:
Biology: Its biocompatibility makes it suitable for use in medical devices and implants.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a lubricant, sealant, and in the production of high-temperature resistant materials.
Mecanismo De Acción
The mechanism of action of Poly(2-phenylpropyl)methylsiloxane 1000cs involves its interaction with various molecular targets and pathways. The phenyl and propyl groups in its structure contribute to its hydrophobic nature, allowing it to form stable interactions with hydrophobic surfaces. This property is particularly useful in applications like lubrication and sealing, where it provides a protective barrier against moisture and other environmental factors .
Comparación Con Compuestos Similares
Poly(2-phenylpropyl)methylsiloxane 1000cs can be compared with other similar siloxane polymers, such as:
Poly(dimethylsiloxane): Known for its lower viscosity and higher flexibility.
Poly(phenylmethylsiloxane): Similar in structure but lacks the propyl group, resulting in different physical properties.
Poly(ethylmethylsiloxane): Contains ethyl groups instead of phenyl, leading to variations in chemical reactivity and applications.
This compound stands out due to its unique combination of phenyl and propyl groups, which provide a balance of hydrophobicity and viscosity, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C17H36O3Si4 |
|---|---|
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
dimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C17H36O3Si4/c1-16(2)24(19-22(6,7)8,17-14-12-11-13-15-17)20-23(9,10)18-21(3,4)5/h11-16H,1-10H3 |
Clave InChI |
WFOYEJFGADXWTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)









![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)



